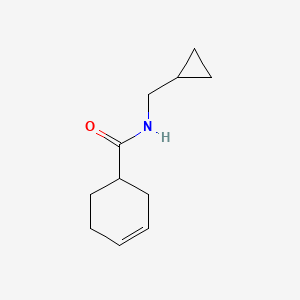

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is a chemical compound with a unique structure that includes a cyclohexene ring and a cyclopropylmethyl group attached to an amide functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature controls to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and maintaining stringent quality control measures to produce the compound in larger quantities.

化学反応の分析

Types of Reactions

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Cyclohex-3-ene-1-carboxylic acid.

Reduction: Cyclohex-3-ene-1-methanol.

Substitution: Various substituted amides and esters.

科学的研究の応用

Medicinal Chemistry

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is primarily recognized for its potential as a pharmacological agent. It has been noted for its structural similarity to known bioactive compounds, which positions it as a candidate for drug development.

Potential Uses:

- Neuraminidase Inhibitors : The compound serves as an intermediate in the synthesis of neuraminidase inhibitors, which are crucial in treating viral infections, particularly influenza. The methods developed for synthesizing such compounds highlight the versatility of cyclohexene derivatives in creating effective antiviral agents .

- Antiparasitic Agents : Cyclopropane carboxylic acid derivatives, including those related to this compound, have shown promise in combating parasites affecting both plants and animals. This application is significant in agricultural and veterinary medicine .

Organic Synthesis

The compound is also valuable in organic synthesis due to its unique structural features, which allow for the creation of complex molecules through various synthetic pathways.

Synthesis Techniques:

- Ugi Reaction : This reaction can be employed to synthesize diverse compounds involving this compound as a key building block. The Ugi reaction’s ability to generate multiple products from simple starting materials makes it a powerful tool in synthetic organic chemistry .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts:

作用機序

The mechanism of action of N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it may act as an inhibitor of glycosidases by mimicking the substrate or transition state of the enzyme’s natural reaction . This inhibition can disrupt the enzyme’s activity, leading to potential therapeutic effects.

類似化合物との比較

Similar Compounds

Cyclohex-3-ene-1-carboxamide: A structurally similar compound with a simpler amide group.

Cyclohex-3-ene-1-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.

N-methylcyclohex-3-ene-1-carboxamide: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

生物活性

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a cyclohexene core with a carboxamide functional group, which is known to influence biological activity through hydrogen bonding and conformational stability. The synthesis of this compound typically involves the reaction of cyclohexenyl derivatives with cyclopropylmethylamine, often utilizing coupling agents to facilitate the formation of the amide bond .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have shown that certain derivatives can effectively suppress COX-2 activity, a key enzyme involved in the inflammatory response. The IC50 values for related compounds against COX-2 range from 0.04 μM to 42 μM, demonstrating potent anti-inflammatory effects .

Table 1: IC50 Values of Related Compounds Against COX Enzymes

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| Compound A | 19.45 | 42.1 |

| Compound B | 26.04 | 31.4 |

| This compound | TBD | TBD |

2. Antitumor Activity

In vitro studies have demonstrated that this compound and its derivatives possess antitumor activity against various cancer cell lines. For example, derivatives containing the cyclopropane moiety have shown effective inhibition of cell proliferation in human myeloid leukemia cells (U937), indicating potential as therapeutic agents in oncology .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

Key SAR Findings:

- Substitution Effects: The presence of electron-donating groups enhances anti-inflammatory and antitumor activities.

- Conformational Stability: Rigid structures like cyclopropane improve binding affinity and metabolic stability, reducing off-target effects .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency against COX enzymes |

| Rigid structures | Enhanced metabolic stability |

| Amide functionality | Improved binding affinity |

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of various cyclohexene carboxamides, including this compound. The results indicated that these compounds significantly reduced edema in carrageenan-induced paw edema models, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antitumor Screening

In a screening for antitumor activity, this compound was tested against several cancer cell lines. The compound exhibited notable cytotoxicity against U937 cells with an IC50 value indicating effective inhibition of cell growth without significant cytotoxicity towards normal cells .

特性

IUPAC Name |

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h1-2,9-10H,3-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHUXUONMGTTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。